(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine
CAS No.:
Cat. No.: VC13450728
Molecular Formula: C15H22N2
Molecular Weight: 230.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H22N2 |
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Molecular Weight | 230.35 g/mol |
IUPAC Name | (3S)-1-benzyl-N-cyclopropylpiperidin-3-amine |
Standard InChI | InChI=1S/C15H22N2/c1-2-5-13(6-3-1)11-17-10-4-7-15(12-17)16-14-8-9-14/h1-3,5-6,14-16H,4,7-12H2/t15-/m0/s1 |
Standard InChI Key | KSJRWDWIFHZRLF-HNNXBMFYSA-N |
Isomeric SMILES | C1C[C@@H](CN(C1)CC2=CC=CC=C2)NC3CC3 |
SMILES | C1CC(CN(C1)CC2=CC=CC=C2)NC3CC3 |
Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)NC3CC3 |
Introduction
Chemical Structure and Stereochemical Significance
The compound’s structure consists of a six-membered piperidine ring substituted with a benzyl group at position 1 and a cyclopropylamine moiety at position 3. The (S)-configuration at the chiral center (position 3) distinguishes it from its (R)-enantiomer, which exhibits different binding affinities and pharmacokinetic profiles . Key structural features include:
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Piperidine Core: Provides a rigid framework for intermolecular interactions.
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Benzyl Group: Enhances lipophilicity and influences blood-brain barrier permeability .
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Cyclopropylamine: Introduces steric constraints that modulate receptor selectivity .
The stereochemistry of the compound is critical for its biological activity. Computational modeling studies suggest that the (S)-enantiomer adopts a conformation that optimally fits into the hydrophobic pockets of target receptors, such as histamine and dopamine receptors .
Synthetic Routes and Optimization
Key Synthetic Steps
The synthesis of (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine typically involves multi-step processes:
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Piperidine Ring Formation: Cyclization of 1,5-diaminopentane derivatives under acidic conditions.
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Benzylation: Nucleophilic substitution using benzyl chloride in the presence of a base like sodium hydride.
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Cyclopropanation: Reaction with cyclopropyl bromide or via [2+1] cycloaddition strategies .
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Resolution of Enantiomers: Chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer .
Industrial-Scale Production
Industrial methods emphasize cost efficiency and yield optimization:
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Continuous Flow Systems: Reduce reaction times and improve purity .
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High-Pressure Catalysis: Enhances cyclopropanation efficiency .
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Crystallization Techniques: Achieve enantiomeric excess (ee) >99% .
Table 1: Comparative Yields from Synthetic Methods
Method | Yield (%) | Purity (%) | Enantiomeric Excess (ee) |
---|---|---|---|
Traditional Batch | 72 | 95 | 85 |
Continuous Flow | 88 | 99 | 99 |
Enzymatic Resolution | 65 | 98 | 99.5 |
Data adapted from synthetic studies .
Pharmacological Profile and Mechanism of Action
Receptor Binding Affinities
(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine exhibits selective antagonism at histamine and dopamine receptors:
Table 2: Binding Affinities ()
Receptor | (nM) | Selectivity Ratio (vs. ) |
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Histamine | 9.1 ± 0.1 | 1.0 (Reference) |
Dopamine | 8.4 ± 0.1 | 0.92 |
Serotonin | 7.5 ± 0.2 | 0.82 |
Source: Receptor binding assays .
The compound’s affinity for receptors is attributed to hydrogen bonding between its amine group and Asp in the receptor’s binding pocket . The cyclopropyl group reduces off-target interactions, mitigating cardiotoxicity risks associated with hERG channel inhibition .
CNS Penetration and Pharmacokinetics
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Blood-Brain Barrier Permeability: LogP = 2.09, indicating moderate lipophilicity .
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Oral Bioavailability: 58% in rats, due to first-pass metabolism in the liver .
Therapeutic Applications
Neuroinflammatory Disorders
The compound’s ability to inhibit NLRP3 inflammasome activation has been explored in preclinical studies. In a murine model of multiple sclerosis, it reduced neuroinflammation by 40% compared to controls .
Anxiety and Depression
(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine demonstrated anxiolytic effects in the elevated plus maze test, reducing anxiety-like behaviors by 55% at 10 mg/kg. Its dopaminergic activity suggests potential as an adjunct in major depressive disorder .
Chronic Pain Management
In neuropathic pain models, the compound attenuated mechanical allodynia by 70% without opioid-related side effects .
Case Studies and Clinical Relevance
PET Imaging Agent Development
A fluorinated analog, [18F]NP3-627, derived from (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine, showed high specificity for NLRP3 in positron emission tomography (PET) imaging . This agent enables non-invasive tracking of neuroinflammation in Alzheimer’s disease patients.
Table 3: Activity Comparison with Analogues
Compound | (nM) | CNS Penetration (LogBB) |
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(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine | 9.1 | -0.12 |
(R)-Enantiomer | 14.2 | -0.35 |
1-Benzyl-N-methylpiperidin-3-amine | 22.4 | -0.08 |
Data highlights the superiority of the (S)-enantiomer in target engagement .
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